

The Versatility of 2-Bromophenol: A Keystone Intermediate in Modern Industrial Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromophenol**

Cat. No.: **B7767706**

[Get Quote](#)

In the landscape of industrial organic synthesis, the utility of a chemical building block is measured by its versatility, reactivity, and efficiency in yielding high-value downstream products. **2-Bromophenol** (CAS No. 95-56-7), a seemingly simple aromatic compound, stands as a testament to these principles. Its strategic placement of a hydroxyl group and a bromine atom on the benzene ring unlocks a diverse array of chemical transformations, making it an indispensable intermediate in the pharmaceutical, agrochemical, and flame retardant industries. This guide provides an in-depth exploration of the industrial applications of **2-Bromophenol**, complete with detailed protocols and the scientific rationale behind its use.

Physicochemical Properties of 2-Bromophenol

A thorough understanding of a starting material's properties is fundamental to its successful application in industrial processes.

Property	Value
Molecular Formula	C ₆ H ₅ BrO
Molecular Weight	173.01 g/mol [1]
Appearance	Clear, colorless to slightly yellow liquid [1] [2]
Boiling Point	195 °C [2]
Melting Point	5 °C
Density	1.492 g/mL at 25 °C [2]
Solubility	Soluble in alcohol and ether [3]

Application I: Pharmaceutical Synthesis - The Art of Carbon-Carbon Bond Formation

The pharmaceutical industry continually seeks robust and versatile building blocks for the synthesis of complex active pharmaceutical ingredients (APIs). **2-Bromophenol** serves as a critical starting material in this regard, primarily due to its ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are foundational in the construction of biaryl and aryl-alkyne moieties, which are common structural motifs in a wide range of therapeutic agents, including enzyme inhibitors.[\[4\]](#)[\[5\]](#)

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Phenylphenol

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide. This protocol details the synthesis of 2-phenylphenol, a biaryl compound with applications as a disinfectant and preservative, from **2-Bromophenol** and phenylboronic acid.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of **2-Bromophenol**.

Materials and Reagents:

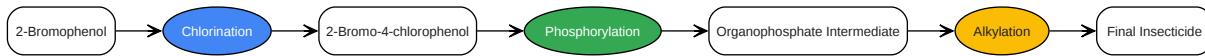
- **2-Bromophenol** (1.0 mmol, 173 mg)
- Phenylboronic acid (1.2 mmol, 146 mg)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 mmol, 4.5 mg)
- Triphenylphosphine (PPh_3 , 0.08 mmol, 21 mg)
- Potassium carbonate (K_2CO_3 , 2.0 mmol, 276 mg)
- 1,4-Dioxane (5 mL, anhydrous)
- Water (1 mL, degassed)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Step-by-Step Protocol:

- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **2-Bromophenol**, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
- Solvent Addition: Under a positive flow of the inert gas, add anhydrous 1,4-dioxane and degassed water to the flask.
- Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Self-Validation and Causality: The use of a palladium catalyst is crucial for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that drives the reaction. The phosphine ligand stabilizes the palladium catalyst, while the base is necessary for the activation of the boronic acid. The inert atmosphere prevents the oxidation and deactivation of the palladium catalyst.


Application II: Agrochemicals - Protecting Global Food Supplies

2-Bromophenol and its derivatives are vital intermediates in the synthesis of a variety of agrochemicals, including insecticides, herbicides, and fungicides. The presence of the bromine atom allows for targeted modifications to enhance the biological activity of the final product. A notable example is the synthesis of profenofos, an organophosphate insecticide, which utilizes a brominated phenol derivative.

Protocol 2: Synthesis of a 2-Bromophenol-derived Organophosphate Insecticide (Hypothetical)

This protocol outlines a hypothetical synthesis of an organophosphate insecticide analogous to profenofos, starting from **2-Bromophenol**.

Reaction Workflow:

[Click to download full resolution via product page](#)

Caption: Synthesis of a **2-Bromophenol**-derived insecticide.

Step 1: Chlorination of **2-Bromophenol**

- Reaction Setup: In a suitable reactor, dissolve **2-Bromophenol** in a solvent such as dichloromethane.
- Chlorinating Agent: Slowly add a chlorinating agent (e.g., sulfonyl chloride) to the solution at a controlled temperature.
- Reaction and Work-up: Stir the reaction until completion (monitored by GC-MS). Quench the reaction with water and separate the organic layer. Wash the organic layer with a sodium bicarbonate solution and then with brine. Dry over anhydrous sodium sulfate and remove the solvent to obtain 2-bromo-4-chlorophenol.

Step 2: Phosphorylation

- Reaction Setup: Dissolve the 2-bromo-4-chlorophenol in an appropriate solvent (e.g., toluene) and cool the mixture.
- Reagent Addition: Add O,S-diethyl phosphonochloridothioate and a base (e.g., triethylamine) to the solution.
- Reaction and Work-up: Allow the reaction to proceed at room temperature. After completion, filter the mixture to remove the salt byproduct. Wash the filtrate with water and brine, dry the organic layer, and concentrate to yield the organophosphate intermediate.

Step 3: Alkylation

- Reaction Setup: Dissolve the organophosphate intermediate in a polar aprotic solvent like DMF.
- Alkylation: Add an alkylating agent (e.g., propyl bromide) and a suitable base.
- Reaction and Purification: Heat the reaction mixture to drive the alkylation to completion. After cooling, the product is extracted with an organic solvent, washed, dried, and purified by distillation or chromatography to yield the final insecticide.

Application III: Flame Retardants - Enhancing Material Safety

Brominated compounds are widely used as flame retardants due to their ability to interfere with the combustion process in the gas phase. **2-Bromophenol** serves as a precursor for the synthesis of more complex brominated flame retardants, such as polybrominated diphenyl ethers (PBDEs) and 2,4,6-tribromophenol (TBP).

Protocol 3: Synthesis of 2,4,6-Tribromophenol (TBP)

TBP is a reactive flame retardant and a key intermediate for higher molecular weight flame retardants.[\[6\]](#)

Reaction Scheme:

Caption: Synthesis of 2,4,6-Tribromophenol.

Materials and Reagents:

- Phenol (10 g)
- Water (200 mL)
- Bromine (52 g)
- Dilute ethyl alcohol

Step-by-Step Protocol:

- Dissolution: Dissolve phenol in cold water in a reaction flask.
- Bromination: Slowly add an aqueous solution of bromine from a dropping funnel while stirring the mixture. A white precipitate of 2,4,6-tribromophenol will form.
- Isolation: Collect the precipitate by filtration and wash it with water.
- Purification: Recrystallize the crude product from dilute ethyl alcohol to obtain pure 2,4,6-tribromophenol as long, slender needles.[\[7\]](#)

Safety and Handling

2-Bromophenol is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[8] It also causes skin and eye irritation.[9] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection, should be worn when handling this chemical.[4] It should be stored in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances such as strong oxidizing agents.[4][8]

Conclusion

2-Bromophenol is a cornerstone of modern industrial synthesis, providing a versatile and reactive platform for the creation of a wide array of valuable products. Its applications in the pharmaceutical, agrochemical, and flame retardant industries highlight its significance in addressing global needs in healthcare, food security, and material safety. The protocols outlined in this guide serve as a testament to the chemical ingenuity that transforms this simple molecule into complex and essential products, underscoring the importance of fundamental chemical intermediates in driving industrial innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Synthesis of polybrominated diphenyl ethers and their capacity to induce CYP1A by the Ah receptor mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN101671236A - Environmentally-friendly production method for 2, 4, 6-tribromophenol - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzofuran synthesis [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. RU2122996C1 - Method of preparing 2,4,6-tribromophenol - Google Patents [patents.google.com]
- To cite this document: BenchChem. [The Versatility of 2-Bromophenol: A Keystone Intermediate in Modern Industrial Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7767706#industrial-applications-of-2-bromophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com